molecular formula C10H15BrN2O B1610072 N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine CAS No. 803712-71-2

N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine

Cat. No.: B1610072
CAS No.: 803712-71-2
M. Wt: 259.14 g/mol
InChI Key: KBDKTONRMACOFC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine is a synthetic organic compound characterized by the presence of a brominated pyrrole ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine typically involves the following steps:

    Bromination: The starting material, 3-methoxy-2H-pyrrole, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Formation of the Ylidene Group: The brominated pyrrole is then reacted with formaldehyde or a similar aldehyde to form the ylidene group.

    Amine Substitution: The final step involves the reaction of the intermediate with N-ethylethanamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or ylidene groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-methylethanamine
  • N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-propylethanamine

Uniqueness

N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine is unique due to its specific combination of a brominated pyrrole ring and an ethylamine side chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

803712-71-2

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-3-methoxypyrrol-2-ylidene)methyl]-N-ethylethanamine

InChI

InChI=1S/C10H15BrN2O/c1-4-13(5-2)7-8-9(14-3)6-10(11)12-8/h6-7H,4-5H2,1-3H3/b8-7+

InChI Key

KBDKTONRMACOFC-BQYQJAHWSA-N

Isomeric SMILES

CCN(CC)/C=C/1\C(=CC(=N1)Br)OC

SMILES

CCN(CC)C=C1C(=CC(=N1)Br)OC

Canonical SMILES

CCN(CC)C=C1C(=CC(=N1)Br)OC

Origin of Product

United States

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